molecular formula C9H8N2 B160924 8-Aminoquinoline CAS No. 578-66-5

8-Aminoquinoline

Cat. No. B160924
CAS RN: 578-66-5
M. Wt: 144.17 g/mol
InChI Key: WREVVZMUNPAPOV-UHFFFAOYSA-N
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Description

8-Aminoquinoline is the 8-amino derivative of quinoline . It is often abbreviated as AQ and is a pale yellow solid . It is structurally analogous to 8-hydroxyquinoline . It is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs .


Synthesis Analysis

The original synthesis of AQ involved nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which were separated by distillation and sublimation . Reduction of the 8-nitro isomer with tin powder in the presence of hydrochloric acid gave the amines . AQ can also be produced by amination of 8-chloroquinoline .


Molecular Structure Analysis

The molecular structure of 8-Aminoquinoline consists of a benzene ring fused with a nitrogen-containing heterocyclic pyridine . The 8-aminoquinoline core structure is essential for its bioactivity .


Chemical Reactions Analysis

8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . It has been used in the functionalization of positions C2–C7 on the 8-aminoquinoline ring, which involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .


Physical And Chemical Properties Analysis

8-Aminoquinoline is a pale yellow solid with a molar mass of 144.177 g·mol −1 . It has a melting point of 65 °C (149 °F; 338 K) . It fluoresces moderately to weakly in low dielectric media but not in strongly hydrogen-bonding or acidic aqueous media .

Scientific Research Applications

1. Medicinal Chemistry and Drug Design

Field:

Summary:

  • 8-Aminoquinoline , which consists of benzene fused with N-heterocyclic pyridine, has garnered significant attention as a core template in drug design due to its broad spectrum of bioactivity .

Methods and Experimental Procedures:

Results and Outcomes:

  • Future Prospects : The availability of information on the medicinal potential of quinoline and its functionalized derivatives opens new opportunities for medicinal chemists .

2. C–H Bond Activation and Functionalization

Field:

Summary:

  • It assists in the synthesis of various molecules by acting as an auxiliary chelating directing group .

Methods and Experimental Procedures:

Results and Outcomes:

  • Application Potential : This approach provides a powerful tool for accessing complex molecules in organic synthesis .

3. Fluorescent Sensors for Metal Ions

Field:

Summary:

  • Modification of 8-aminoquinoline to create 8-amidoquinoline derivatives improves water solubility and cell membrane permeability .

Methods and Experimental Procedures:

Results and Outcomes:

  • Enhanced Properties : Improved water solubility and cell membrane permeability enhance their applicability in environmental and biological contexts .

Safety And Hazards

8-Aminoquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is also suspected of causing genetic defects . Special precautions should be taken while handling it, including wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

8-Aminoquinolines have a long history and are an important class of antimalarial drugs . They are effective against the liver stages of Plasmodium infections and thus are administered for radical cure and presumptive antirelapse therapy against relapsing malaria . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

properties

IUPAC Name

quinolin-8-amine
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InChI

InChI=1S/C9H8N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREVVZMUNPAPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

5330-29-0 (di-HCl)
Record name 8-Aminoquinoline
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DSSTOX Substance ID

DTXSID4060369
Record name 8-Quinolinamine
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow solidified mass or fragments; [Aldrich MSDS]
Record name 8-Aminoquinoline
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Vapor Pressure

0.00055 [mmHg]
Record name 8-Aminoquinoline
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Product Name

8-Aminoquinoline

CAS RN

578-66-5
Record name 8-Aminoquinoline
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Record name 8-Quinolinamine
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Record name 8-quinolylamine
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Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-8-nitroquinoline (Intermediate-11, step-2, 150 mg, 0.71 mmol) in EtOAc (3 mL) was added 10% Pd on C (75 mg) and the suspension was hydrogenated in a Parr apparatus for 4 h at 20 psi. Then the reaction mixture was filtered through celite and the filtrate was concentrated. The residue was purified by column chromatography using 10% EtOAc in CHCl3 to afford 50 mg of the title product. 1H NMR (300 MHz, DMSO d6): δ 8.71 (d, 1H), 8.17 (d, J=8.4 Hz, 1H), 7.47-7.43 (m, 1H), 7.28 (t, J=7.8 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 6.86 (d, J=7.2 Hz, 1H), 5.90 (s, 2H).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 8-hydroxyquinoline (537 mg, 3.70 mmol) in dioxane (20 mL) was added NaH (Aldrich, dry, 300 mg, 12.2 mmol) and Cs2CO3 (4.00 g, 12.2 mmol). The resulting mixture was stirred at room temperature for about 30 minutes, then 2-bromo-2-methyl-propanamide (2.03 g, 12.2 mmol) was added and the resulting mixture was stirred at reflux for 16 h. After the reflux period, NMP (20 mL), DMPU (2 mL), and NaH (Aldrich, dry, 100 mg, 4.07 mmol) were added. The resulting mixture was stirred at 150° C. for 72 h. The reaction was cooled to room temp., and partitioned between water (50 mL) and EtOAc (100 mL). The aqueous layer was extracted with EtOAc (100 mL) and the combined organics washed with water (2×50 mL), dried (Na2SO4), and concentrated to about 3 g of material. The brown oil was chromatographed on silica (200 mL, 4 cm diam. column), eluting with 30:70:1 EtOAc/hexane/NEt3 to obtain 8-aminoquinoline as an off-white solid (220 mg, 1.53 mmol, 41.3% yield).: mp 65-67° C. (lit. 62.5-64° C., Dewar, M. J. S. et. al., Journal of the Chemical Society, 1956, 2556 and 62.5-64° C., Richardson, A. et. al., Journal of Organic Chemistry, 1960, 25, 1138); 1H NMR (300 MHz, CDCl3) δ8.76 (dd, 1 H, J=4.23, 1.75 Hz), 8.06 (dd, 1 H, J=8.20, 1.96), 7.37-7.30 (om's, 2 H), 7.15 (dd, 1 H, J=8.01, 1.30), 6.92 (dd, 1 H, J=7.51, 1.42), 4.98 (br s, 2 H, N--H2); MS (EI) 144; Analysis: Calculated C 74.98, H 5.59, N 19.43; Found C 74.88, H 5.67, N 19.26.
Quantity
537 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
41.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Aminoquinoline
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8-Aminoquinoline
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Reactant of Route 6
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8-Aminoquinoline

Citations

For This Compound
12,400
Citations
J Recht, E Ashley, N White, World Health Organization - 2014 - apps.who.int
… All the 6-methoxy-8-aminoquinoline compounds tested in this study were effective but were administered at doses approaching the maximum tolerated doses, and all were toxic. …
Number of citations: 117 apps.who.int
PM O'Neill, RC Storr, BK Park - Tetrahedron, 1998 - Elsevier
… Primaquine, 1, an 8-aminoquinoline antimalarial, plays a unique role in the treatment of malaria in that it is the only drug capable of eliminating the persistent liver forms of the parasite …
Number of citations: 37 www.sciencedirect.com
A Strother, IM Fraser, R Allahyari… - Bulletin of the World …, 1981 - ncbi.nlm.nih.gov
… determine the presence of various 8-aminoquinoline compounds and their metabolites on … , pentaquine, primaquine, and another 8-aminoquinoline compound in the rhesus monkey. …
Number of citations: 49 www.ncbi.nlm.nih.gov
JK Baird - Clinical Microbiology Reviews, 2019 - Am Soc Microbiol
… The technical genesis and practice of 8-aminoquinoline therapy of … World War II delivered a newer 8-aminoquinoline, … Administration registered the 8-aminoquinoline called tafenoquine …
Number of citations: 95 journals.asm.org
RP Brueckner, T Coster, DL Wesche… - Antimicrobial agents …, 1998 - Am Soc Microbiol
The prophylactic efficacy of WR 238605, a primaquine analog, was studied with a human Plasmodium falciparum challenge model. A single oral dose of 600 mg, administered 1 day …
Number of citations: 112 journals.asm.org
H Shiraki, MP Kozar, V Melendez… - Journal of Medicinal …, 2011 - ACS Publications
… The 5-aryl-2,6-dimethoxy-4-methyl-8-nitroquinolines 11aa−af was prepared in good to excellent yield from 2-methoxy-5-chloro-8-aminoquinoline 10a by Suzuki coupling reactions with …
Number of citations: 100 pubs.acs.org
M Corbet, F De Campo - Angewandte Chemie International …, 2013 - Wiley Online Library
… In this study, morpholine was shown to react readily with different 8-aminoquinoline-containing benzamides using Cu(OAc) 2 as the catalyst along with a silver-based additive and a …
Number of citations: 282 onlinelibrary.wiley.com
MK Paira, J Dinda, TH Lu, AR Paital, C Sinha - Polyhedron, 2007 - Elsevier
… of 8-aminoquinoline have been recently reported [11], [12], [13]. However, the coordination chemistry of 8-aminoquinoline, as … the coordination chemistry of 8-aminoquinoline. In this first …
Number of citations: 47 www.sciencedirect.com
G Smith, UD Wermuth, R Bott, RC Bott… - Australian Journal of …, 2001 - CSIRO Publishing
Proton-transfer compounds of 8-aminoquinoline with the nitro-substituted aromatic carboxylic acids 3-nitrobenzo-ic acid, [(C9H9N2+)(C7H4NO4–)] (1), 4-nitrobenzoic acid, [(C9H9N2+)(…
Number of citations: 74 www.publish.csiro.au
J Yi, L Yang, C Xia, F Li - The Journal of Organic Chemistry, 2015 - ACS Publications
An efficient nickel catalyst system for the direct ortho C–H alkynylation of the amides has been successfully developed with the directing assistance of 8-aminoquinoline. It was found …
Number of citations: 94 pubs.acs.org

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